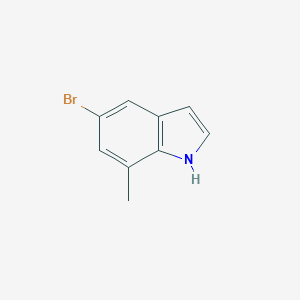

5-Bromo-7-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJSOAXJSBNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610774 | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-81-9 | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation of 5-Bromo-7-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-7-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. This document outlines the available spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a general workflow for its structural determination.

Physicochemical Properties

This compound is a solid with a molecular formula of C₉H₈BrN and a molecular weight of 210.07 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Density | 1.503 g/mL at 25 °C | [2] |

| Boiling Point | 165 °C (at 0.1 Torr) | [2] |

| Flash Point | >110 °C | [2] |

| pKa | 16.34 ± 0.30 (Predicted) | [2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of this compound was recorded on a 400 MHz spectrometer in CDCl₃.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | br | 1H | N-H |

| 7.63 | s | 1H | Ar-H |

| 7.22 | t | 1H | Ar-H |

| 7.12 | s | 1H | Ar-H |

| 6.51 | q | 1H | Ar-H |

| 2.47 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

As of the latest available data, a specific ¹³C NMR spectrum for this compound has not been published in the peer-reviewed literature. However, for comparative purposes, the ¹³C NMR data for the structurally related compound, 5-Bromo-3-methyl-1H-indole, is presented below.[4] The data was recorded on a 125 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) ppm | Assignment (for 5-Bromo-3-methyl-1H-indole) |

| 134.96 | C-7a |

| 130.22 | C-3a |

| 124.76 | C-2 |

| 122.95 | C-4 |

| 121.64 | C-6 |

| 112.50 | C-5 (bearing Br) |

| 111.60 | C-7 |

| 9.64 | -CH₃ |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum shows molecular ion peaks at m/z 210 and 212, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[3]

| m/z | Interpretation |

| 210 | [M+H]⁺ with ⁷⁹Br |

| 212 | [M+H]⁺ with ⁸¹Br |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | N-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (methyl) | Stretching |

| ~1600-1450 | C=C (aromatic) | Stretching |

| ~1400-1300 | C-N | Stretching |

| ~600-500 | C-Br | Stretching |

Experimental Protocols

Synthesis of this compound[3]

The synthesis of this compound can be achieved through a multi-step process starting from 4-bromo-2-methylaniline.

Step 1: Iodination of 4-bromo-2-methylaniline

-

Dissolve 4-bromo-2-methylaniline (Formula I) in glacial acetic acid in a three-neck flask at room temperature with stirring.

-

Add N-iodosuccinimide (NIS) in portions, ensuring the temperature does not exceed 30 °C.

-

Continue the reaction at room temperature for 2 hours after the addition is complete.

Step 2: Sonogashira Coupling

-

The product from Step 1 (a compound of Formula II) is subjected to a Sonogashira coupling reaction with a suitable coupling partner (Formula III) in the presence of a catalyst.

Step 3: Ring Closing Reaction

-

The coupled product from Step 2 is heated to 60 °C and maintained at this temperature for 2 hours.

-

After the reaction, the mixture is poured into ice water and extracted with methyl tert-butyl ether.

-

The organic layer is washed sequentially with aqueous sodium bicarbonate solution and brine.

-

The solution is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield 5-bromo-7-methylindole (Formula V).

General Protocol for NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube for analysis.

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound.

Caption: General workflow for the synthesis and structural elucidation of this compound.

This guide provides a foundational understanding of the structural characteristics of this compound based on currently available data. Further research to obtain and publish the ¹³C NMR and IR spectra of this specific compound would be beneficial for the scientific community.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-7-methyl-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, including its molecular structure, and properties such as molar mass, density, boiling point, and predicted acidity and lipophilicity. While experimental data for some properties remain elusive in publicly accessible literature, this guide consolidates available information and provides context through data on related indole compounds. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters and discusses the potential biological relevance of this scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Substitution on the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its bromine and methyl substitutions, presents a unique electronic and steric profile that can influence its interactions with biological targets. This document serves as a centralized resource for the physicochemical properties of this specific compound, intended to aid researchers in its handling, characterization, and further development.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring. A bromine atom is substituted at the 5-position and a methyl group at the 7-position of the indole ring.

Systematic Name: this compound[2] CAS Number: 15936-81-9[2] Molecular Formula: C₉H₈BrN[2]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 210.07 g/mol | [2][3] |

| Physical State | Solid or semi-solid or lump or liquid | [4] |

| Density | 1.503 g/mL at 25 °C | [3] |

| Boiling Point | 165 °C (at 0.1 Torr) | [3] |

| Flash Point | >110 ℃ | [3] |

| pKa (Predicted) | 16.34 ± 0.30 | [3] |

| XLogP3 (Computed) | 3.1 | [2] |

Melting Point

Solubility

Experimentally determined solubility data for this compound in common laboratory solvents such as water, ethanol, and DMSO are not available. However, based on the general solubility of similar heterocyclic compounds, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO. For instance, the related compound 5-Bromo-1-methyl-1H-indole is reported to be soluble in ethanol, ether, and dichloromethane[6].

Acidity (pKa)

The predicted pKa of this compound is 16.34[3]. This value pertains to the acidity of the N-H proton of the indole ring. The relatively high pKa indicates that it is a very weak acid. Experimental determination is necessary to confirm this predicted value.

Lipophilicity (LogP)

The computed XLogP3 value for this compound is 3.1[2]. This positive value suggests that the compound is lipophilic and will preferentially partition into an organic phase over an aqueous phase. This property is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are general protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in a specific solvent at a given temperature.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for pKa Determination.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow Diagram:

Caption: Workflow for LogP Determination.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is scarce in the public domain, the broader class of substituted indoles is known for a wide range of pharmacological effects. For instance, various indole derivatives have been investigated for their potential as anticancer agents.

Studies on related compounds, such as derivatives of 5-bromo-7-azaindolin-2-one and 5-bromo-1H-indole-2-carboxylic acid, have demonstrated potent antitumor activity in vitro against various cancer cell lines. [2][7]The mechanisms of action for these related compounds often involve the inhibition of key enzymes in cellular signaling pathways, such as receptor tyrosine kinases. [7] Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. However, dedicated biological screening and mechanistic studies are required to elucidate its specific biological targets and signaling pathway involvement.

Logical Relationship of Drug Discovery:

Caption: Drug Discovery Process.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and materials science. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters that are currently lacking in the literature. The predicted lipophilicity and acidity suggest properties that are often desirable in drug candidates. Future research should focus on the experimental validation of these predicted values and the exploration of the biological activities of this compound to fully realize its therapeutic potential.

References

- 1. biocompare.com [biocompare.com]

- 2. This compound | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 15936-81-9 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy Methyl this compound-4-carboxylate [smolecule.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

The Biological Versatility of Substituted Indoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutics. Its inherent ability to mimic endogenous molecules and interact with a diverse array of biological targets has solidified its importance in medicinal chemistry. This technical guide provides an in-depth review of the biological activities of substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation indole-based therapeutic agents.

Anticancer Activity: A Dominant Therapeutic Focus

Substituted indoles have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics.

Targeting Receptor Tyrosine Kinases

A prominent strategy in anticancer drug design is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers. The Epidermal Growth Factor Receptor (EGFR) has been a key target for indole-based inhibitors.[1]

Table 1: Anticancer Activity of Substituted Indoles Targeting Kinases

| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50/GI50) |

| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM[1] |

| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM[1] |

| Indole-acrylamide derivatives | - | Tubulin | Huh7 (Hepatocellular Carcinoma) | 5.0 µM[1] |

| N-substituted indole-2-carboxamides | Compound 16 | EGFR/SRC | A549 (Lung), PC3 (Prostate) | EGFR: 1.026 µM, SRC: 0.002 µM[2] |

| Azaindole derivatives | Multiple examples | AAK1, ALK, AXL, CDK, etc. | Various | Varies with compound and target[3] |

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers. Indole derivatives have been developed to inhibit EGFR, thereby blocking downstream signaling cascades.

References

- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New indolylarylsulfone non-nucleoside reverse transcriptase inhibitors show low nanomolar inhibition of single and double HIV-1 mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and historical context of 5-bromo-7-methyl-1H-indole, a significant heterocyclic compound in the landscape of pharmaceutical research and development. While the precise initial discovery of this specific indole derivative is not prominently documented in seminal literature, its development is intrinsically linked to the broader exploration of substituted indoles as pharmacophores. This document details the evolution of synthetic methodologies, provides in-depth experimental protocols for key reactions, and presents quantitative data to support researchers in the field.

Introduction and Historical Context

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including those for treating migraines and cancer.[1] this compound has emerged as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The historical development of synthetic routes to substituted indoles has paved the way for the preparation of complex molecules like this compound. Classic methods such as the Fischer, Madelung, Bischler-Möhlau, and Reissert indole syntheses have provided the foundational chemistry for accessing the indole core. Over time, these methods have been refined and new, more efficient synthetic strategies have been developed to accommodate a wider range of functional groups and improve reaction yields and conditions.

The synthesis of this compound, in particular, has seen significant advancements aimed at overcoming the limitations of earlier methods, which often involved harsh reaction conditions, low yields, and complex purification procedures.[1] Modern approaches focus on catalytic systems and multi-step, one-pot procedures to enhance efficiency and scalability, reflecting the compound's growing importance in medicinal chemistry.

Synthetic Methodologies

Several synthetic routes to this compound have been reported, primarily in patent literature, highlighting its role as a key building block in drug discovery programs. These methods often start from readily available substituted anilines and employ a variety of modern organic synthesis techniques.

A prominent and well-documented method for the preparation of this compound starts with 4-bromo-2-methylaniline. This multi-step synthesis involves an iodination reaction, followed by a Sonogashira coupling and a final ring-closing reaction.[1] This approach is noted for its use of inexpensive and readily available starting materials, mild reaction conditions, and high overall yield, making it suitable for large-scale production.[1]

The general workflow for this synthesis is depicted below:

2.1.1. Experimental Protocol: Synthesis from 4-Bromo-2-methylaniline [1]

Step 1: Iodination

-

To a solution of 4-bromo-2-methylaniline (Formula I) in a suitable solvent (e.g., acetic acid, acetonitrile, dichloromethane, or chloroform), an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂) is added.

-

The reaction is typically carried out at room temperature.

-

The resulting iodinated compound (Formula II) is then isolated.

Step 2: Sonogashira Coupling

-

The iodinated aniline derivative (Formula II) is coupled with a protected acetylene, such as 2-methyl-3-butyn-2-ol (Formula III), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

The reaction is performed in a solvent like THF, acetonitrile, toluene, or dichloromethane under basic conditions.

-

This step yields the corresponding alkynyl aniline derivative (Formula IV).

Step 3: Ring Closing Reaction

-

The alkynyl aniline from the previous step is subjected to a ring-closing reaction in the presence of a base (e.g., potassium carbonate, potassium phosphate, or potassium tert-butoxide) in a polar aprotic solvent such as DMF, DMAc, NMP, or HMPA.

-

The reaction is typically heated to between 40-80 °C.

-

The crude product is purified by silica gel column chromatography to afford this compound (Formula V).

Other reported methods for synthesizing this compound or its analogues include:

-

A four-step synthesis starting from 4-bromo-2-methylaniline involving coupling, ring closure, hydrolysis, and decarboxylation. This method is reported to be less suitable for large-scale production due to the use of quinoline as a solvent in the decarboxylation step, leading to high costs and complicated post-treatment.[1]

-

A route involving a reduction step using lithium borohydride. This method is also considered less ideal for large-scale synthesis due to the high cost of the reducing agent and low reaction yields.[1]

-

The Bartoli indole synthesis , which offers a shorter route but requires expensive starting materials and more than three molar equivalents of a Grignard reagent at low temperatures.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via the iodination, Sonogashira coupling, and ring-closing pathway.

| Parameter | Value | Reference |

| Overall Yield | 75-80% | [1] |

| Mass Spectrometry (MS) | m/z (M+1): 210, 212 | [1] |

| ¹H NMR (400MHz, CDCl₃) | δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H) | [1] |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of the bromine atom at the 5-position and the methyl group at the 7-position allows for further functionalization and modulation of the molecule's properties.

While specific signaling pathways directly involving this compound are not detailed in the provided search results, its utility as a precursor suggests its incorporation into molecules targeting a range of biological processes. The general role of indole derivatives in drug development is vast, with applications as kinase inhibitors, GPCR modulators, and more. The logical relationship for its use in drug development can be visualized as follows:

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic organic chemistry and its profound impact on drug discovery. While its initial discovery is not clearly chronicled, its importance as a synthetic intermediate is well-established through modern patents and research. The development of efficient and scalable synthetic routes, such as the one starting from 4-bromo-2-methylaniline, has made this valuable compound more accessible to researchers. As the demand for novel therapeutics continues to grow, the role of versatile building blocks like this compound in the creation of new medicines is set to expand. This guide provides the necessary technical details to support further research and development in this exciting area.

References

Brominated Indole Derivatives: A Deep Dive into Their Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bromine atoms to this heterocyclic system often enhances biological activity, leading to a diverse array of potent compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of brominated indole derivatives, focusing on their origins, synthesis, biological activities, and mechanisms of action.

Introduction to Brominated Indoles

Brominated indole derivatives are a fascinating class of compounds frequently isolated from marine organisms, particularly sponges and marine algae.[1][2] The unique marine environment, rich in bromine, facilitates the biosynthesis of these halogenated metabolites.[2] These natural products exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6] The presence and position of the bromine atom(s) on the indole ring can significantly influence the compound's potency and selectivity, making them attractive targets for synthetic and medicinal chemists.[7]

Synthesis of Brominated Indole Derivatives

The synthesis of brominated indole derivatives can be achieved through various chemical strategies. A common approach involves the direct bromination of the indole core using reagents like N-bromosuccinimide (NBS).[8] Another strategy is to start with a pre-brominated precursor, such as a bromoaniline, and then construct the indole ring through established methods like the Fischer, Bischler, or Sandmeyer indole synthesis.[8][9]

For instance, the synthesis of 6-bromoisatin, a key intermediate and bioactive compound, can be accomplished by treating N-(3-bromophenyl)-2-hydroxyiminoacetamide with concentrated sulfuric acid.[4][9] This method provides a high yield of the desired product.

Biological Activities and Therapeutic Potential

Brominated indole derivatives have shown promise in several therapeutic areas, as detailed in the following sections. The quantitative data for the biological activities of selected compounds are summarized in the tables below.

Anticancer Activity

Many brominated indoles exhibit potent cytotoxic effects against various cancer cell lines.[2][10][11] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of key enzymes like kinases and topoisomerase II, and disruption of cell cycle progression.[3][12][13]

For example, tyrindoleninone, isolated from the marine mollusc Dicathais orbita, induces apoptosis in colorectal cancer cells.[10] Another notable example is 6,6'-dibromoindirubin, a potent inhibitor of glycogen synthase kinase-3 (GSK-3).[5][9][14]

Table 1: Anticancer Activity of Selected Brominated Indole Derivatives

| Compound | Cancer Cell Line | Activity Type | Value | Reference(s) |

| Topsentin | P-388 (murine leukemia) | IC50 | 8.8 µM | [10] |

| Makaluvamine A | HCT-116 (human colon carcinoma) | IC90 (Topoisomerase II inhibition) | 41 µM | [15] |

| Makaluvamine F | HCT-116 (human colon carcinoma) | IC90 (Topoisomerase II inhibition) | 25 µM | [15] |

| Tyrindoleninone | HT29 (human colorectal adenocarcinoma) | IC50 | 390 µM | [10] |

| 6-Bromoisatin | HT29 (human colorectal adenocarcinoma) | IC50 | ~100 µM | [10] |

| 6,6'-Dibromoindirubin | Various | GSK-3β Inhibition (IC50) | 0.19 µM | [9] |

| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β | IC50 | 5 nM | [5][14][16] |

| Nortopsentin A | P388 (murine leukemia) | IC50 | 7.6 µM | [1] |

| Nortopsentin B | P388 (murine leukemia) | IC50 | 7.8 µM | [1] |

| Nortopsentin C | P388 (murine leukemia) | IC50 | 1.7 µM | [1] |

| MC11 (tetrabromoindenoindole) | Protein Kinase CK2 | IC50 | 16 nM | [17][18][19] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and several brominated indoles have demonstrated significant anti-inflammatory properties.[7][20] A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[20][21]

Extracts from the marine mollusc Dicathais orbita, containing compounds like 6-bromoindole and 6-bromoisatin, have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][20] This inhibition is associated with a reduction in NF-κB translocation to the nucleus.[20]

Table 2: Anti-inflammatory Activity of Selected Brominated Indole Derivatives

| Compound/Extract | Cell Line | Target/Assay | IC50 | Reference(s) |

| D. orbita Hypobranchial Gland Extract | RAW264.7 | NO Inhibition | 30.8 µg/mL | [7] |

| D. orbita Hypobranchial Gland Extract | RAW264.7 | TNF-α Inhibition | 43.03 µg/mL | [7] |

| 6-Bromoindole | RAW264.7 | NO Inhibition | > 50 µg/mL | [4] |

| 6-Bromoisatin | RAW264.7 | NO Inhibition | 27.1 µg/mL (120 µM) | [4] |

| Tyrindoleninone | RAW264.7 | NO Inhibition | 26.4 µg/mL (103 µM) | [4] |

| 5-Bromoisatin | RAW264.7 | TNF-α Inhibition | 38.05 µM | [7] |

| Geobarrettin A | Dendritic Cells | IL-12p40 Inhibition | > 10 µM | [22] |

| Barettin | THP-1 | IL-1β Inhibition | ~5 µM | [22] |

| Barettin | THP-1 | TNF-α Inhibition | ~5 µM | [22] |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Brominated indoles from marine sources have shown activity against a range of bacteria and fungi.[1][7] For example, brominated indoles from the marine alga Laurencia similis exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 2 µg/mL.[7]

Table 3: Antimicrobial Activity of Selected Brominated Indole Derivatives

| Compound | Organism | Activity Type | Value | Reference(s) |

| Brominated indole (from L. similis) | S. aureus, B. subtilis, etc. | MIC | 2 - 125 µg/mL | [7] |

| Nortopsentin A | Candida albicans | MIC | 3.1 µM | [1] |

| Nortopsentin B | Candida albicans | MIC | 6.2 µM | [1] |

| Nortopsentin C | Candida albicans | MIC | 12.5 µM | [1] |

Neurological Activity

The indole nucleus is a key component of many neurotransmitters, and its brominated derivatives have been investigated for their effects on the central nervous system. Aplysinopsin derivatives, for instance, have been synthesized and evaluated for their binding affinity to serotonin receptors.[11][23][24] Certain modifications to the aplysinopsin scaffold can lead to high selectivity for specific serotonin receptor subtypes, suggesting their potential in treating neurological and psychiatric disorders.[11][23]

Table 4: Neurological Activity of Selected Brominated Indole Derivatives

| Compound | Target | Activity Type | Value | Reference(s) |

| (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | 5-HT2C Receptor | Ki | 46 nM | [11] |

| 6-Bromo-2'-de-N-methylaplysinopsin | 5-HT2C Receptor | Ki | ~2.3 µM | [23] |

Key Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental strategies discussed, the following diagrams were generated using Graphviz (DOT language).

Caption: NF-κB Signaling Pathway Inhibition by Brominated Indoles.

Caption: Intrinsic Apoptosis Pathway Induced by Brominated Indoles.

Caption: Workflow for Bioassay-Guided Fractionation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the study of brominated indole derivatives.

Synthesis of 6-Bromoisatin

This protocol is adapted from a standard method for the synthesis of isatin derivatives.[4][9]

-

Step 1: Preparation of N-(3-bromophenyl)-2-hydroxyiminoacetamide. This intermediate is typically synthesized from 3-bromoaniline.

-

Step 2: Cyclization. Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.

-

Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.

-

After the reaction is complete, slowly pour the mixture into ice water to precipitate the product.

-

Collect the yellow precipitate by filtration and dry to obtain 6-bromoisatin (yield: ~98%). The product can often be used in subsequent reactions without further purification.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][3][12]

-

Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the brominated indole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis (Caspase-3/7) Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1][11][25]

-

Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Anti-inflammatory (Nitric Oxide) Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.[15][23][26]

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the brominated indole derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. A decrease in absorbance indicates an inhibition of NO production.

Conclusion

Brominated indole derivatives represent a rich and diverse class of natural and synthetic compounds with significant potential in medicinal chemistry. Their broad range of biological activities, coupled with the tunability of their chemical structures, makes them compelling lead compounds for the development of new therapeutics for cancer, inflammation, infectious diseases, and neurological disorders. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of novel and more effective drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor activity and biochemical effects of topsentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. caymanchem.com [caymanchem.com]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antioxidant and Anti-Inflammatory Activities of Barettin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. From Sea to Synapse: Molecular Docking and Dynamics Study of Aplysinopsin Analogues as Selective 5-HT₂C Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. From Sea to Synapse: Molecular Docking and Dynamics Study of Aplysinopsin Analogues as Selective 5-HT₂C Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Strategic Role of 5-Bromo-7-methyl-1H-indole as a Pivotal Intermediate in Modern Drug Discovery

For Immediate Release

[City, State] – 5-Bromo-7-methyl-1H-indole is emerging as a critical building block in the synthesis of complex therapeutic agents. This in-depth technical guide provides a comprehensive overview of its synthesis, chemical versatility, and strategic application in the development of novel pharmaceuticals, with a particular focus on its potential in the creation of potent enzyme inhibitors for diseases such as cancer and neurological disorders. This document is intended for researchers, scientists, and professionals within the drug development sector.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This compound, with its distinct substitution pattern, offers medicinal chemists a versatile platform for generating diverse molecular architectures. The bromine atom at the 5-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents, while the methyl group at the 7-position can influence the molecule's conformation and metabolic stability.

Synthesis of this compound

A robust and efficient synthesis of this compound has been reported, starting from 4-bromo-2-methylaniline.[1] This multi-step process, outlined below, provides the intermediate in good yields.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Iodination of 4-bromo-2-methylaniline To a solution of 4-bromo-2-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid, N-iodosuccinimide (NIS) (2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion.

Step 2: Sonogashira Coupling The iodinated intermediate is then coupled with a suitable acetylene derivative, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a solvent like THF.

Step 3: Ring Closure (Cyclization) The resulting coupled product undergoes a base-mediated cyclization to form the indole ring. The reaction is typically heated to facilitate the ring closure.

Step 4: Purification The crude this compound is purified by column chromatography on silica gel to afford the final product.

Quantitative Data for Synthesis

| Step | Reactants | Reagents | Solvent | Yield (%) |

| 1 | 4-bromo-2-methylaniline | N-Iodosuccinimide | Glacial Acetic Acid | ~90% |

| 2 | Iodinated intermediate, Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF | ~85% |

| 3 | Coupled Product | TBAF | THF | ~80% |

Table 1: Summary of a typical synthetic route for this compound with representative yields.[1]

References

The Indole Nucleus: A Comprehensive Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties bestow upon it a rich and diverse reactivity, making it a versatile building block for the synthesis of complex molecular entities.[1] This in-depth technical guide provides a comprehensive exploration of the reactivity of the indole nucleus, focusing on the core principles and practical applications relevant to researchers, scientists, and drug development professionals. The content herein is designed to serve as a detailed reference, complete with quantitative data, experimental protocols, and visual representations of key chemical transformations and biological pathways.

Core Principles of Indole Reactivity

Indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring.[2] The fusion of these two rings results in a π-electron-rich system, with the pyrrole moiety being significantly more electron-rich than the benzene ring.[3] This electronic characteristic is the primary determinant of indole's reactivity, making it highly susceptible to electrophilic attack.

The most reactive position for electrophilic substitution on the indole nucleus is the C3 position of the pyrrole ring, which is estimated to be approximately 10¹³ times more reactive than a single position on benzene.[2] This pronounced reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed upon electrophilic attack at C3, without disrupting the aromaticity of the benzene ring. If the C3 position is substituted, electrophilic attack then preferentially occurs at the C2 position. Substitution on the benzene ring typically only occurs when the C2 and C3 positions are blocked.[3]

The nitrogen atom of the indole ring is not significantly basic, as its lone pair of electrons is delocalized to maintain the aromaticity of the ring system. However, the N-H proton is weakly acidic, with a pKa of approximately 17, and can be deprotonated by strong bases.[4]

dot

Caption: Logical relationship of the primary reaction types of the indole nucleus.

Electrophilic Substitution Reactions

Electrophilic substitution is the hallmark of indole chemistry. A variety of electrophiles can be introduced at the C3 position under relatively mild conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including indole. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5] The electrophilic chloroiminium ion attacks the C3 position of the indole, and subsequent hydrolysis yields the corresponding indole-3-carboxaldehyde.[5]

Table 1: Vilsmeier-Haack Formylation of Substituted Indoles [5]

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | - | - |

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [5]

-

To a stirred solution of N,N-dimethylformamide (10 mL) at 0 °C, slowly add phosphorus oxychloride (1.5 mL, 16 mmol).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of indole (1.17 g, 10 mmol) in DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice (50 g) and neutralize with a 10% aqueous sodium hydroxide solution.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to afford pure indole-3-carboxaldehyde.

dot

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, indole), formaldehyde, and a primary or secondary amine. This reaction provides a straightforward route to 3-aminomethylindoles, such as the naturally occurring alkaloid gramine.

Table 2: Synthesis of Gramine and Analogs via Mannich Reaction

| Indole Derivative | Amine | Solvent | Yield (%) | Reference |

| Indole | Dimethylamine | Acetic Acid | 95.6 | [6] |

| 5-Methoxyindole | Dimethylamine | Acetic Acid | 95 | [6] |

| 5-Nitroindole | Dimethylamine | Acetic Acid | 70.5 | [6] |

| 2-Methylindole | Dimethylamine | Methanol | Low | [7] |

Experimental Protocol: Synthesis of Gramine [8]

-

In a flask, dissolve indole (5.0 g, 42.7 mmol) in glacial acetic acid (10 mL).

-

Cool the solution in an ice bath and add a 40% aqueous solution of dimethylamine (10 mL, 85.4 mmol).

-

To the cooled and stirred mixture, add a 40% aqueous solution of formaldehyde (7.5 mL, 100 mmol).

-

Stir the reaction mixture at room temperature for 1 hour, then heat at 50-60 °C for 4 hours.

-

Cool the mixture and pour it into a beaker containing 100 mL of 10% aqueous sodium hydroxide.

-

Collect the precipitated gramine by vacuum filtration, wash thoroughly with cold water, and air dry.

-

The crude product can be recrystallized from acetone.

Cycloaddition Reactions

The C2-C3 double bond of the indole nucleus can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to complex polycyclic structures.[2]

Diels-Alder Reaction

While less common than electrophilic substitution, the indole C2-C3 bond can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. Intramolecular versions of this reaction are often more efficient.[2]

Experimental Protocol: Representative Diels-Alder Reaction with an Indole Derivative

A general procedure for an intermolecular Diels-Alder reaction involving an N-acylated indole and an electron-rich diene is as follows:

-

To a solution of N-acetylindole (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a sealed tube is added the diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0 mmol).

-

A Lewis acid catalyst (e.g., AlCl₃, 0.2 mmol) is added, and the tube is sealed.

-

The reaction mixture is heated at 100-120 °C for 24-48 hours.

-

After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the cycloadduct.

Oxidation of the Indole Nucleus

The electron-rich nature of the indole ring makes it susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions. Common oxidation products include oxindoles, indoxyls, and isatins.[2][9]

Table 3: Oxidation of Indole to Isatin [10]

| Indole Derivative | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Indole | I₂/TBHP | DMSO | 80 | 24 | 65 |

| 4-Methylindole | I₂/TBHP | DMSO | 80 | 24 | 89 |

| 5-Methylindole | I₂/TBHP | DMSO | 80 | 24 | 82 |

| 6-Methylindole | I₂/TBHP | DMSO | 80 | 24 | 85 |

Experimental Protocol: Oxidation of Indole to Isatin [10]

-

To a solution of indole (0.5 mmol) in dimethyl sulfoxide (DMSO) (6 mL) are added iodine (I₂, 0.6 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 2.5 mmol).

-

The reaction mixture is stirred at 80 °C for 24 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water (50 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with a saturated aqueous solution of Na₂S₂O₃, followed by brine, and then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield isatin.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the indole ring is less common than electrophilic substitution and typically requires the presence of activating groups, such as a leaving group at the C2 or C3 position and/or an electron-withdrawing group on the nitrogen atom.

Named Reactions in Indole Synthesis

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for the preparation of substituted indoles.[11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[11][12]

Table 4: Fischer Indole Synthesis of Various Substituted Indoles

| Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |

| Phenylhydrazine | Acetone | Polyphosphoric Acid | >90 | [8] |

| p-Tolylhydrazine | Cyclohexanone | Acetic Acid | 85 | [8] |

| Phenylhydrazine | Pyruvic acid | H₂SO₄ | High | [8] |

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

-

A mixture of phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) in glacial acetic acid (50 mL) is heated under reflux for 1 hour to form the phenylhydrazone.

-

The solvent is removed under reduced pressure.

-

To the resulting crude hydrazone, add polyphosphoric acid (50 g) and heat the mixture at 150-170 °C for 10-15 minutes.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid product is collected by filtration, washed with water, and then triturated with a small amount of cold methanol to remove colored impurities.

-

The product is recrystallized from ethanol to give pure 2-phenylindole.

dot

Caption: Simplified workflow of the Fischer indole synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many indole alkaloids. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic attack on the C2 position of the indole ring.[2]

Experimental Protocol: Pictet-Spengler Reaction of Tryptamine and Benzaldehyde [13]

-

To a solution of tryptamine (1.60 g, 10 mmol) in dichloromethane (50 mL) is added benzaldehyde (1.06 g, 10 mmol).

-

Trifluoroacetic acid (0.1 mL) is added as a catalyst.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the 1-phenyl-1,2,3,4-tetrahydro-β-carboline.

Indole in Biological Signaling Pathways

Indole-containing molecules play crucial roles in a multitude of biological processes. Two of the most well-known examples are the neurotransmitter serotonin and the hormone melatonin, both derived from the amino acid tryptophan.

Serotonin and Melatonin Biosynthesis and Signaling

Serotonin is synthesized from tryptophan through a two-step enzymatic process. It is a key regulator of mood, appetite, and sleep. Melatonin is synthesized from serotonin, primarily in the pineal gland, and is central to the regulation of circadian rhythms.[14]

dot

Caption: Biosynthetic pathway of serotonin and melatonin from tryptophan.

Serotonin exerts its effects by binding to a variety of serotonin receptors (5-HT receptors), which are predominantly G-protein coupled receptors (GPCRs) that trigger downstream signaling cascades.[2] Melatonin also acts through GPCRs, primarily the MT1 and MT2 receptors, to regulate cellular function.

dot

Caption: Simplified signaling pathway of serotonin via a G-protein coupled receptor.

This guide provides a foundational understanding of the reactivity of the indole nucleus, with a focus on practical applications for synthetic and medicinal chemists. The versatility of this scaffold, coupled with a deep understanding of its chemical behavior, will continue to drive innovation in drug discovery and development.

References

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 4. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Reactome | Serotonin and melatonin biosynthesis [reactome.org]

- 12. Melatonin - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. serotonin and melatonin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 5-Bromo-7-methyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity. Among these, halogenated indoles, particularly 5-bromo-indole derivatives, have garnered substantial interest for their potential as therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic targets for derivatives of 5-Bromo-7-methyl-1H-indole. While research on this specific substituted indole is emerging, this guide extrapolates from the broader class of 5-bromo-indole derivatives to identify likely targets and mechanisms of action, with a primary focus on oncology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of pertinent signaling pathways and workflows to aid researchers in drug discovery and development.

Core Therapeutic Area: Oncology

The predominant therapeutic application for 5-bromo-indole derivatives lies in the field of oncology. These compounds have demonstrated significant antiproliferative and cytotoxic activities against a range of cancer cell lines. The primary mechanism of action appears to be the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

Key Molecular Targets

1. Receptor Tyrosine Kinases (RTKs):

Several 5-bromo-indole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which play a pivotal role in cancer cell proliferation, survival, angiogenesis, and metastasis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy.

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. EGFR inhibitors are a cornerstone of targeted cancer therapy.

2. Other Potential Kinase Targets:

The azaindole scaffold, structurally related to indole, is a known "hinge-binding" motif for many kinases, suggesting that this compound derivatives could potentially target a broader range of kinases involved in cancer, such as:

-

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.

-

SRC family kinases: Involved in cell proliferation, survival, and migration.

-

PI3K/Akt/mTOR pathway kinases: A central signaling pathway that is often hyperactivated in cancer.

Data Presentation: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the reported in vitro activities of various 5-bromo-indole derivatives. It is important to note that specific data for this compound derivatives are limited in publicly available literature; the presented data is for structurally related 5-bromo-indole compounds to indicate potential efficacy.

Table 1: Antiproliferative Activity of 5-Bromo-Indole Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-indole hydrazone derivative (5BDBIC) | HepG2 (Hepatocellular Carcinoma) | 14.3 | [1][2] |

| 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Hepatocellular Carcinoma) | 2.357 | [3] |

| 5-bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung Adenocarcinoma) | 3.012 | [3] |

| 5-bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (Ovarian Carcinoma) | 2.874 | [3] |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | [4] |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial Cells) | 5.6 µg/mL | [4] |

Table 2: Kinase Inhibitory Activity of Indole Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Benzofuran–indole hybrid (8aa) | EGFR | 0.44 | [5] |

| Indole derivative | SIRT1 | 0.06 - 0.1 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are representative protocols for assays commonly used to characterize the anticancer activity of indole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., VEGFR-2, EGFR)

-

Kinase substrate (e.g., a specific peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (this compound derivative)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Kinase Reaction: In a microplate, add the kinase, the test compound at various concentrations, and the kinase substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced (e.g., using the ADP-Glo™ assay which measures luminescence) or by measuring the phosphorylation of the substrate (e.g., using a phosphospecific antibody).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a this compound derivative.

Experimental Workflow Diagram

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

Derivatives of 5-bromo-indole represent a promising class of compounds with significant potential as anticancer agents, primarily through the inhibition of key protein kinases such as VEGFR-2 and EGFR. While the available data for the broader class of 5-bromo-indoles is encouraging, there is a clear need for further investigation into the specific biological activities of this compound derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these specific derivatives to identify lead compounds with high potency and selectivity. Elucidating their precise mechanisms of action and evaluating their efficacy in preclinical in vivo models will be critical next steps in the development of this class of compounds as potential cancer therapeutics. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]

- 5. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 34.237.233.138 [34.237.233.138]

- 7. benchchem.com [benchchem.com]

5-Bromo-7-methyl-1H-indole CAS number 15936-81-9

An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole (CAS: 15936-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indole derivative that serves as a crucial building block in the synthesis of various biologically active compounds.[1] Indole and its derivatives are fundamental scaffolds in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The presence of a bromine atom and a methyl group on the indole ring of this particular compound provides specific steric and electronic properties, making it a valuable intermediate for medicinal chemistry and drug discovery programs.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 15936-81-9 | [4][5][6] |

| Molecular Formula | C₉H₈BrN | [6] |

| Molecular Weight | 210.07 g/mol | [6][7] |

| IUPAC Name | This compound | [4][6] |

| Physical Form | Solid or semi-solid or lump or liquid | [4] |

| Boiling Point | 165 °C at 0.1 Torr | [7] |

| Density | 1.503 g/mL at 25 °C | [7][8] |

| Flash Point | >110 °C | [7] |

| pKa | 16.34 ± 0.30 (Predicted) | [7] |

| Storage | Sealed in dry, room temperature | [4] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the use of 4-bromo-2-methylaniline as a starting material.[1]

Experimental Protocol: Synthesis from 4-bromo-2-methylaniline[1]

This protocol is based on a patented preparation method which involves iodination, Sonogashira coupling, and a final ring-closing reaction.

Step 1: Iodination of 4-bromo-2-methylaniline

-

To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., acetic acid, acetonitrile, dichloromethane, or chloroform), an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine (I₂) is added.

-

The molar ratio of the iodinating agent to the starting aniline is typically between 1:1 and 2:1.

-

The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the iodinated intermediate.

Step 2: Sonogashira Coupling

-

The iodinated intermediate from Step 1 is subjected to a Sonogashira coupling reaction with a suitable acetylene derivative.

-

The reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI.

-

The reaction is carried out in an appropriate solvent, for instance, THF, acetonitrile, toluene, or dichloromethane, and in the presence of a base.

-

The mixture is heated, and the progress is monitored until the starting material is consumed.

Step 3: Ring Closing Reaction to form this compound

-

The product from the Sonogashira coupling is then subjected to a ring-closing reaction to form the indole ring.

-

This is typically achieved by heating the intermediate in a suitable solvent.

-

The reaction mixture is then heated to 60 °C and maintained for 2 hours.

Purification:

-

After the reaction, the mixture is poured into ice water and extracted with an organic solvent like methyl tert-butyl ether.

-

The organic layer is washed sequentially with an aqueous sodium bicarbonate solution and brine.

-

It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated).

-

The resulting crude product is purified by silica gel column chromatography to yield pure this compound.[1]

A yield of approximately 75-80% has been reported for this process.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy | Data |

| Mass Spectrometry | MS (M+1): 210, 212[1] |

| ¹H NMR (400MHz, CDCl₃) | δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H)[1] |

Applications in Research and Drug Development

Indole derivatives are a cornerstone in medicinal chemistry.[3] this compound, as a substituted indole, is an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

-

Anticancer Agents: Substituted indoles are widely investigated for their anticancer properties.[9] Bromo-substituted indoles, in particular, have been used to develop inhibitors of key signaling pathways in cancer cells, such as those involving receptor tyrosine kinases.[9]

-

Neurological Disorders: The indole nucleus is present in several neurotransmitters, and its derivatives are explored for treating neurological conditions like migraine.[1]

-

Chemical Synthesis: The bromine atom at the 5-position can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to create libraries of novel compounds for drug screening.[10][11]

Safety and Handling

This compound is associated with several hazard classifications.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for creating novel compounds with a wide array of potential biological activities. The strategic placement of the bromo and methyl groups allows for further chemical modifications, paving the way for the development of new therapeutic agents. Researchers and scientists working with this compound should adhere to strict safety guidelines due to its hazardous nature.

References

- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 2. rjpn.org [rjpn.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 15936-81-9 [sigmaaldrich.com]

- 5. This compound | 15936-81-9 [chemicalbook.com]

- 6. This compound | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemwhat.com [chemwhat.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy Methyl this compound-4-carboxylate [smolecule.com]

- 11. nbinno.com [nbinno.com]

molecular weight and formula of 5-Bromo-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the key chemical properties and a conceptual synthetic pathway for 5-Bromo-7-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Citation |

| Molecular Formula | C₉H₈BrN | [1][2][3] |

| Molecular Weight | 210.07 g/mol | [1][2][3][4] |

| SMILES String | CC1=CC(=CC2=C1NC=C2)Br | [1] |

| CAS Number | 15936-81-9 | [1][2] |

Conceptual Relationships and Properties

The following diagram illustrates the logical connections between the compound's nomenclature, its structural representation, and its fundamental physicochemical properties.

Experimental Protocols: A Conceptual Synthetic Workflow

While specific, detailed experimental protocols are proprietary or published in specialized literature, a general and plausible synthetic route for this compound has been described.[4] The following diagram outlines the conceptual workflow for its preparation, which involves a three-step process starting from 4-bromo-2-methylaniline.[4]